Home > Products > Screening Compounds P36983 > Rosuvastatin dehydro acid
Rosuvastatin dehydro acid - 1422954-12-8

Rosuvastatin dehydro acid

Catalog Number: EVT-1719313
CAS Number: 1422954-12-8
Molecular Formula: C22H26FN3O5S
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosuvastatin is a synthetic statin, a class of drugs that inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. [, , ] Although not explicitly mentioned, the context suggests its primary role in scientific research is investigating its therapeutic effects on cardiovascular diseases and exploring its potential in other areas like bone health and immune modulation. [, , , , , , , , ]

Future Directions

Future research directions for Rosuvastatin include:- Personalized Therapy: Investigating metabolic markers to predict individual responses to Rosuvastatin, optimizing its dosage and minimizing side effects. []- Combination Therapies: Further exploration of synergistic effects with other drugs like EPA, fenofibrate, or nicotinic acid in managing dyslipidemia and related cardiovascular risks. [, , , ]- Non-Cardiovascular Applications: Further investigating its potential in non-traditional areas like bone health, immune modulation, and other inflammatory conditions, elucidating underlying mechanisms and confirming clinical efficacy. [, , ]

Simvastatin

Compound Description: Simvastatin is a synthetic lipid-lowering agent that belongs to the statin drug class. It acts as an HMG-CoA reductase inhibitor, similar to rosuvastatin. Simvastatin is a prodrug that requires hepatic bioactivation to its active form. []

Relevance: Simvastatin and rosuvastatin share the same core chemical structure and mechanism of action, both being HMG-CoA reductase inhibitors. [] They are both classified as statins and are used clinically to manage dyslipidemia and reduce cardiovascular risk.

Atorvastatin

Compound Description: Atorvastatin is another widely prescribed statin medication used for lowering cholesterol levels. Similar to rosuvastatin, it acts by inhibiting the enzyme HMG-CoA reductase, a key enzyme involved in cholesterol biosynthesis. []

Relevance: Atorvastatin belongs to the same drug class as rosuvastatin, the statins. They share a similar mechanism of action by targeting HMG-CoA reductase. [] Structurally, they are both characterized by a dihydroxyheptanoic acid moiety linked to a ring system, albeit with differences in their specific substituents.

Pitavastatin

Compound Description: Pitavastatin is a synthetic statin medication used to treat hypercholesterolemia. Like rosuvastatin, it is a potent inhibitor of HMG-CoA reductase. []

Relevance: Pitavastatin is grouped in the same chemical class as rosuvastatin: the statins. They both function as HMG-CoA reductase inhibitors. [] They share structural similarities, including the presence of a fluorophenyl group, which distinguishes them from other statins like atorvastatin and simvastatin.

Lovastatin

Compound Description: Lovastatin is a naturally occurring statin produced by certain fungi. It was one of the first statins discovered and is used to lower cholesterol levels. []

Relevance: Lovastatin belongs to the same class of drugs as rosuvastatin, the statins. [] While both share the HMG-CoA reductase inhibition mechanism, their structures differ. Lovastatin has a more complex ring system compared to rosuvastatin, but both contain a decalin ring system.

Fenofibric Acid

Compound Description: Fenofibric acid is a lipid-lowering agent that belongs to the fibrate class. It primarily lowers triglyceride levels and raises HDL cholesterol levels. Unlike statins, it acts as a PPARα agonist, influencing lipid metabolism through gene regulation. [, ]

Relevance: Fenofibric acid, while not structurally similar to rosuvastatin, is often used in combination with statins, including rosuvastatin, for the management of mixed dyslipidemia where both cholesterol and triglycerides are elevated. [, ]

Ezetimibe

Compound Description: Ezetimibe is a cholesterol absorption inhibitor that works in the small intestine to block the absorption of dietary and biliary cholesterol. It is often used alongside statins, including rosuvastatin, for enhanced cholesterol-lowering effects. []

Relevance: Although structurally different from rosuvastatin, ezetimibe is often co-administered with it in clinical practice to achieve synergistic cholesterol-lowering effects. [] They work through distinct mechanisms to lower cholesterol levels in the body.

Eicosapentaenoic Acid (EPA)

Compound Description: Eicosapentaenoic acid (EPA) is an omega-3 fatty acid found in fatty fish and fish oil supplements. It has been shown to have beneficial effects on triglyceride levels, inflammation, and cardiovascular health. [, ]

Relevance: Similar to fenofibrate, EPA is often used in combination therapy with rosuvastatin, particularly in individuals with high triglyceride levels and cardiovascular disease risk. [, ] Despite their differing structures, they provide complementary effects in managing dyslipidemia and cardiovascular risk.

Ursodeoxycholic Acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid used to treat certain liver diseases. It has been shown to have beneficial effects in non-alcoholic fatty liver disease (NAFLD). []

Relevance: While structurally dissimilar to rosuvastatin, UDCA has been investigated in combination with rosuvastatin and ezetimibe for potential synergistic effects in treating NAFLD. []

Source and Classification

Rosuvastatin dehydro acid can be synthesized from commercially available precursors through various chemical processes. It is classified as a small molecule and falls under the category of lipid-lowering agents, specifically statins. Statins are known for their ability to reduce low-density lipoprotein cholesterol levels in the blood, thereby decreasing the risk of cardiovascular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of rosuvastatin dehydro acid involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available compounds that serve as precursors.
  2. Esterification: One common method includes the esterification of a precursor compound using an acidic catalyst, such as p-toluenesulfonic acid, in an alcoholic solvent like methanol.
  3. Reaction Conditions: This reaction is usually conducted at temperatures ranging from 0°C to the reflux temperature of the solvent to optimize yield and purity .

In industrial settings, the production process is scaled up with stringent controls to maintain high purity and yield. Automated reactors and continuous monitoring systems are employed to ensure optimal reaction parameters.

Molecular Structure Analysis

Structure and Data

Rosuvastatin dehydro acid has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The structural formula can be represented as follows:

  • Molecular Formula: C22H28FN3O6S
  • Molecular Weight: Approximately 462.53 g/mol

The compound's structure features a pyrimidine ring, a heptenoic acid chain, and a sulfonylamino group, contributing to its biological activity .

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin dehydro acid can undergo various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen; common oxidizing agents include potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen; lithium aluminum hydride is often used as a reducing agent.
  • Substitution: Involves replacing one functional group with another; halogens serve as common reagents in these reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Halogens like chlorine or bromine with appropriate catalysts.
Mechanism of Action

Process and Data

Rosuvastatin dehydro acid primarily acts as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. This inhibition leads to decreased conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early step in cholesterol biosynthesis.

Pharmacokinetics

  • Bioavailability: Approximately 20%
  • Clearance Rate: 28.3 L/h
  • Half-Life: About 20 hours

These pharmacokinetic properties influence its efficacy and dosing regimens in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and may undergo hydrolysis under acidic or basic conditions .
Applications

Scientific Uses

Rosuvastatin dehydro acid is primarily used in the pharmaceutical industry for:

  • Cholesterol Management: As part of treatment regimens for hypercholesterolemia and mixed dyslipidemia.
  • Research Applications: Studied for its effects on lipid metabolism and potential interactions with other medications due to its unique pharmacokinetic profile.

The compound's ability to inhibit cholesterol synthesis makes it a valuable tool in both clinical practice and research settings aimed at understanding lipid metabolism and cardiovascular health .

Synthetic Methodologies for Rosuvastatin Dehydro Acid

Comparative Evaluation of Linear vs. Convergent Synthetic Routes

Rosuvastatin dehydro acid synthesis employs two primary strategies: linear and convergent routes. The linear approach sequentially constructs the molecule from a single starting material, typically (S)-3-hydroxy-4-chlorobutyronitrile. This route involves 4-6 steps including zinc-mediated Reformatsky-type condensation, borohydride reduction, acetonide protection, and nucleophilic displacement. While operationally straightforward, linear synthesis suffers from cumulative yield loss (typically 45-55% overall) and purity challenges in intermediate stages, requiring silica gel purification that complicates scale-up [2].

In contrast, convergent synthesis decouples pyrimidine core construction from side-chain assembly. The dehydro acid segment—(5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid—is prepared separately and coupled to the heterocycle via Julia-Kocienski olefination. This method achieves higher overall yields (65-72%) by enabling parallel optimization. A key advantage is the preservation of (E)-configuration in the dienoic acid chain through late-stage coupling, minimizing isomerization risk during earlier transformations [7].

Table 1: Comparative Analysis of Synthetic Routes for Rosuvastatin Dehydro Acid

ParameterLinear RouteConvergent Route
Steps4-63-4 (per fragment)
Overall Yield45-55%65-72%
Key LimitationCumulative impuritiesCoupling efficiency
StereocontrolModerate (≥96.6% de)High (≥99.8% de)
Scale-up FeasibilityChallengingIndustrial preferred

Optimization of Julia-Kocienski Olefination in Key Intermediate Formation

The Julia-Kocienski olefination serves as the pivotal carbon-carbon bond-forming step in convergent synthesis, enabling coupling between the pyrimidine aldehyde and dehydro acid precursor. Critical optimization involves:

  • Heterocycle-Compatible Sulfone Reagents: Benzothiazolyl sulfone (BT-sulfone) derivatives demonstrate superior performance due to their enhanced leaving group ability and compatibility with pyrimidine N-oxides. The optimized protocol uses 1.05 equiv BT-sulfone in THF at −78°C → 25°C, achieving 89-92% coupling yield [2].
  • Counterion Effects: Sodium hexamethyldisilazide (NaHMDS) outperforms potassium bases in suppressing Z-isomer formation (<1.5% vs. 8-12% with KOtBu). This selectivity arises from tight ion pairing that enforces anti-elimination geometry [8].
  • Solvent Engineering: Tetrahydrofuran (THF)/dimethylacetamide (DMAc) (4:1) mixtures balance sulfone solubility and aldehyde electrophilicity, reducing reaction time from 48h to 8h versus pure THF [2].

Notably, this method eliminates the E/Z selectivity issues plaguing Wittig-based approaches, where Z-isomer contamination often reached 15-30%, necessitating costly chromatographic separation [4].

Stereochemical Control Strategies for (E)-Configuration Preservation

Maintaining the labile (E) configuration across the C6=C7 bond demands multi-faceted control:

  • Low-Temperature Processing: Post-olefination reactions (hydrolysis, deprotection) proceed below 30°C to prevent isomerization. Exposure to temperatures >40°C increases Z-isomer to 7.3% within 1h [5].
  • Radical Scavengers: Adding 0.1-0.5 mol% hydroquinone during acid-catalyzed deprotection suppresses radical-mediated isomerization, maintaining >99.5% (E) purity [8].
  • Metal Chelation: Magnesium perchlorate (5 mol%) complexes the dienoic acid system, geometrically "locking" the (E) isomer during workup. This is particularly effective given the acid's susceptibility to pH-dependent equilibration above pH 8.0 [7].

Analytical validation via UHPLC with trifluoroacetic acid modifiers (0.025% in MeOH/H₂O) achieves baseline separation of (E/Z) isomers (Rₛ = 3.73), enabling precise stereochemical monitoring [5].

Role of Protecting Groups in Selective Functionalization

Strategic protection enables chemoselective modifications of the dihydroxy acid segment:

  • Acetonides: 2,2-Dimethyl-1,3-dioxane protects the 3,5-diol system during Julia-Kocienski coupling. Cleavage employs mild acidic conditions (pH 2.0-2.5 HCl/THF, 25°C) to avoid epimerization or dehydration. This group outperforms silyl ethers by resisting β-elimination during sulfone activation [2].
  • tert-Butyl Esters: The carboxylic acid is masked as tert-butyl ester during nucleophilic displacements (e.g., chloride → acetate substitution). Deprotection uses HCl in acetonitrile (1M, 35°C), avoiding harsh hydrolysis that promotes diene isomerization [7].
  • Benzyloxymethyl (BOM) Protection: For N-methylation of the sulfonamide group prior to side-chain coupling, BOM temporarily shields the acidic NH, permitting selective alkylation without competing O-alkylation [8].

Protecting group selection directly impacts crystallinity: acetonide-protected intermediates form crystals suitable for X-ray diffraction, confirming absolute stereochemistry at C5 [2].

Catalytic Asymmetric Approaches for Chiral Side-Chain Assembly

Asymmetric catalysis provides efficient access to the (3R,5S)-diol pharmacophore:

  • DERA Aldolase Biocatalysis: Deoxyribose-5-phosphate aldolase (DERA) catalyzes a tandem aldol reaction between chloroacetaldehyde and two acetaldehyde equivalents, generating (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone with >99.9% ee and 96.6% de. Fed-batch optimization overcomes substrate inhibition, achieving 30.6 g/L/h productivity at 100-g scale [3].
  • Organocatalytic Evans Aldol: L-Proline-derived catalysts (20 mol%) mediate the aldol reaction of 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carbaldehyde with acetone, affording the syn-diol precursor in 92% ee. This method avoids the cyanide-based routes common in early syntheses [8].
  • Dynamic Kinetic Resolution: Ru(II)-Shvo catalyst (0.5 mol%) isomerizes racemic allylic alcohols while enzymatically hydrolyzing the (R)-acetate with Candida antarctica lipase B. Delivers C5 alcohol in 98% ee and >20:1 dr after recrystallization [8].

Table 2: Stereoselective Methods for Chiral Side-Chain Synthesis

MethodCatalystee/de (%)Scale DemonstratedKey Advantage
DERA BiocatalysisGenomic DERA variant>99.9 ee, 96.6 de100 gTandem C–C bond formation
Organocatalytic AldolL-Proline-tert-butylamide92 ee10 gMetal-free, aqueous conditions
DKRRu-Shvo/CALB98 ee5 gRecycles racemic material

Concluding RemarksThe synthetic landscape for rosuvastatin dehydro acid is characterized by innovative solutions to stereochemical and functional group compatibility challenges. Convergent synthesis leveraging Julia-Kocienski olefination represents the most industrially viable approach, particularly when integrated with enzymatic or organocatalytic methods for chiral side-chain construction. Future directions will likely focus on immobilizing DERA aldolase for continuous flow processes and developing halogen-tolerant olefination catalysts to eliminate protecting groups entirely.

Properties

CAS Number

1422954-12-8

Product Name

Rosuvastatin dehydro acid

IUPAC Name

(2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5-,13-12+/t17-/m0/s1

InChI Key

NZWJKTHFNLHUJO-IWEPXCJDSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C\C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.